molecular formula C8H12N2O2 B2980916 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid CAS No. 1540383-56-9

3-(1-methyl-1H-pyrazol-4-yl)butanoic acid

Cat. No.: B2980916
CAS No.: 1540383-56-9
M. Wt: 168.196
InChI Key: YJSJARAPVZKFMR-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.20 g/mol . Its structure consists of a butanoic acid chain substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl group . This compound is provided for research and development purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or personal utilization . As a pyrazole-containing carboxylic acid, this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Pyrazole derivatives are a prominent scaffold in drug discovery and agrochemical development . Specifically, analogous compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are key intermediates in the synthesis of a major class of succinate dehydrogenase inhibitor (SDHI) fungicides . These commercial fungicides, including bixafen and fluxapyroxad, demonstrate the high relevance of the 1-methyl-1H-pyrazole core in creating effective crop protection agents . Furthermore, substituted pyrazole derivatives are actively investigated for their potential to inhibit other biologically relevant enzymes, such as metalloproteases like meprin α and β, highlighting the versatility of this chemical class in pharmacological research . Researchers can utilize this compound as a synthetic intermediate to develop novel molecules for various biological and chemical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSJARAPVZKFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 1 Methyl 1h Pyrazol 4 Yl Butanoic Acid and Its Analogues

Strategies for the De Novo Construction of the 1-Methyl-1H-pyrazole-4-yl Core

The formation of the pyrazole (B372694) ring is the foundational step in the synthesis of the target molecule. A variety of robust methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed and cycloaddition approaches.

Metal-Catalyzed Coupling Reactions for Pyrazole Ring Formation

Transition-metal catalysis offers powerful tools for the formation of C-C and C-N bonds, enabling the construction of the pyrazole ring from versatile precursors. rsc.org These methods provide an alternative to traditional condensation reactions and often allow for greater control over regioselectivity.

One prominent strategy involves the copper-catalyzed three-component synthesis, which can assemble the pyrazole ring in a single step. nih.gov For instance, the reaction of an enaminone, a hydrazine (B178648) (such as methylhydrazine to install the N1-methyl group), and an aryl halide can proceed via an initial cyclization of the hydrazine with the enaminone, followed by a copper-catalyzed Ullmann coupling to form the N-substituted pyrazole. nih.gov Palladium-catalyzed reactions have also been employed, such as the four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to yield highly substituted pyrazoles. organic-chemistry.org Ruthenium-catalyzed acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines represents another modern approach that generates pyrazoles with water and hydrogen gas as the only byproducts. organic-chemistry.org

Catalyst SystemReactant TypesKey Features
Copper(I/II)Enaminones, Hydrazines, Aryl HalidesOne-pot, three-component synthesis; forms N-substituted pyrazoles. nih.gov
Palladium(0/II)Terminal Alkynes, Hydrazines, CO, Aryl IodidesFour-component coupling; high degree of substitution. organic-chemistry.org
Ruthenium(II)1,3-Diols, HydrazinesDehydrogenative coupling; environmentally benign (byproducts are H₂O and H₂). organic-chemistry.org
Rhodium(III)Enaminones, Hydrazines, AlkynesC-H activation followed by annulation; good for fused systems. rsc.org

[3+2] Cycloaddition Approaches Utilizing Diazo Compounds or Equivalents

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone of heterocyclic synthesis and provides a highly efficient route to the pyrazole nucleus. acs.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, an unsaturated molecule, to form a five-membered ring. researchgate.net

For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds (e.g., ethyl diazoacetate) or their equivalents, such as sydnones or hydrazones. acs.orgbohrium.com These are reacted with alkynes or alkenes as dipolarophiles. The reaction of a diazo compound with an alkyne directly yields the aromatic pyrazole ring. When an alkene is used, a pyrazoline intermediate is formed, which can then be oxidized to the corresponding pyrazole. mdpi.com This method is particularly valuable for its modularity and tolerance of a wide range of functional groups. researchgate.net For example, the reaction of α-diazoesters with ynones, catalyzed by Al(OTf)₃, proceeds through a cascade of [3+2] cycloaddition and rearrangements to afford 4-substituted pyrazoles. researchgate.net

1,3-DipoleDipolarophileConditions/CatalystOutcome
DiazoacetonitrileNitroolefinsTransition-metal-freeMultisubstituted cyanopyrazoles. organic-chemistry.org
α-DiazoestersYnonesAl(OTf)₃4-Substituted pyrazoles via cascade. researchgate.net
Sydnones2-Alkynyl-1,3-dithianesBase-mediated1,3,4-Trisubstituted pyrazoles with high regioselectivity. acs.org
Aldehyde HydrazonesMaleimidesCuClDihydropyrazoles, readily oxidized to pyrrolo[3,4-c]pyrazoles. mdpi.com

Condensation Reactions Involving Hydrazines or Hydrazones with Appropriate Precursors

The most traditional and widely used method for pyrazole synthesis is the Paal-Knorr condensation reaction. This involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. mdpi.combeilstein-journals.org To generate the 1-methyl-1H-pyrazole core, methylhydrazine is the required binucleophile.

The reaction proceeds by the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. beilstein-journals.org A significant challenge with this method, particularly when using unsymmetrical 1,3-dicarbonyls, is the potential formation of regioisomeric products. nih.gov However, modern advancements have introduced strategies to overcome this, such as using α,β-unsaturated ketones or β-enaminones as precursors, which can provide greater regiochemical control. nih.govmdpi.com Multicomponent reactions that generate the 1,3-dicarbonyl precursor in situ from simpler starting materials like ketones and acid chlorides have further enhanced the efficiency and scope of this classical transformation. organic-chemistry.orgmdpi.com

Oxidative Cyclization Pathways for Pyrazole Synthesis

Oxidative cyclization methods represent a modern alternative to classical syntheses, often avoiding the need for pre-functionalized substrates or harsh reaction conditions. These reactions typically involve the formation of key C-C and N-N bonds in the final steps under oxidative conditions. capes.gov.br

One such approach is the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.gov This method forms a diazatitanacyclohexadiene intermediate, which upon two-electron oxidation, undergoes an electrocyclic ring closure to form the pyrazole N-N bond. A key advantage is the avoidance of potentially hazardous hydrazine reagents. nih.gov Another strategy involves the oxidative [3+2] cycloaddition of electron-deficient olefins with α-diazoesters, using reagents like Oxone to facilitate the reaction. mdpi.com Furthermore, the oxidative coupling of hydrazones and 1,3-diarylpropenes, mediated by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), can generate β,γ-unsaturated hydrazones that subsequently cyclize to form pyrazoles under metal-free conditions. acs.org

Functionalization and Elaboration of the Butanoic Acid Chain onto the Pyrazole Scaffold

Once the 1-methyl-1H-pyrazole-4-yl core is synthesized, the next critical phase is the introduction of the 3-(butanoic acid) side chain at the C4 position. This can be achieved through various C-C bond-forming reactions on the pre-formed heterocycle.

Introduction of the Butanoic Acid Moiety via Alkylation or Acylation of Pyrazole Derivatives

Attaching a carboxylic acid-containing side chain to the C4 position of the pyrazole ring can be accomplished through several strategic pathways. A direct approach involves Friedel-Crafts acylation using a suitable four-carbon acylating agent, such as succinic anhydride (B1165640) or a derivative thereof. This would install a 3-carboxypropanoyl group at the C4 position, which could then be selectively reduced (e.g., via Wolff-Kishner or Clemmensen reduction) to yield the desired butanoic acid chain.

More recently, cascade reactions have been developed that construct the pyrazole ring and the side chain concurrently. An interesting example is the aerobic, copper(II)-catalyzed [3+2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones. researchgate.netnih.gov This process first forms a spiro pyrazoline intermediate, which then undergoes a nucleophilic ring-opening by water, followed by oxidation, to yield 4-(pyrazol-4-yl) butanoic acid derivatives directly. researchgate.netnih.gov This innovative method combines ring formation and functionalization into a single, efficient operation.

Conversion of Precursor Functionalities to the Butanoic Acid Group (e.g., Oxidation, Carboxylation)

The formation of the butanoic acid moiety is a critical step in the synthesis of the target compound. This can be achieved through several reliable transformations of precursor molecules, primarily involving oxidation and carboxylation reactions.

Oxidation of Primary Alcohols: A common and effective method for synthesizing carboxylic acids is the oxidation of primary alcohols. libretexts.org In this context, a precursor such as 4-(1-methyl-1H-pyrazol-4-yl)butan-1-ol can be oxidized to yield the desired butanoic acid. This transformation requires strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is highly efficient for converting primary alcohols to carboxylic acids. wikipedia.org Another classic method is the Jones oxidation, which utilizes chromium trioxide (CrO₃) in the presence of sulfuric acid. organic-chemistry.org For substrates with sensitive functional groups, milder, more selective methods can be employed, such as a two-step, one-pot procedure using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with NaOCl, followed by oxidation with NaClO₂. nih.gov This approach is compatible with various protecting groups and acid-labile functionalities. nih.gov

Carboxylation of Organometallic Reagents: Carboxylation provides a powerful tool for constructing carboxylic acids by forming a new carbon-carbon bond. libretexts.org This typically involves the reaction of a nucleophilic organometallic compound with carbon dioxide (CO₂), an electrophile. libretexts.orglibretexts.org For the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid, a suitable precursor like 1-(4-halobutyl)-1-methyl-1H-pyrazole would first be converted into a highly nucleophilic Grignard reagent. This reagent then adds to carbon dioxide to form a halomagnesium carboxylate salt, which upon acidic workup, yields the final carboxylic acid. libretexts.org This method is advantageous as it extends the carbon chain by one atom. libretexts.org

Hydrolysis of Nitriles: An alternative two-step approach involves the hydrolysis of a nitrile precursor. libretexts.org This sequence begins with a nucleophilic substitution (Sₙ2) reaction where an alkyl halide is treated with a cyanide anion to form a nitrile. The resulting nitrile can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions. libretexts.org

MethodPrecursor Functional GroupKey ReagentsProduct
OxidationPrimary AlcoholKMnO₄ or CrO₃/H₂SO₄ (Jones Reagent)Carboxylic Acid
CarboxylationAlkyl/Aryl Halide1. Mg (to form Grignard reagent) 2. CO₂ 3. H₃O⁺Carboxylic Acid
Nitrile HydrolysisAlkyl Halide1. NaCN (to form nitrile) 2. H₃O⁺ or OH⁻, then H₃O⁺Carboxylic Acid

Multi-Step Synthetic Sequences for Comprehensive Molecular Assembly

The construction of complex molecules like pyrazole-containing butanoic acids often relies on multi-step, one-pot sequences that efficiently build the molecular framework. A notable example is a cascade annulation/ring-opening reaction for the synthesis of 4-(pyrazol-4-yl) butanoic acid derivatives. nih.govresearchgate.net

This methodology utilizes a copper(II)-catalyzed aerobic reaction between hydrazones and exocyclic dienones. nih.govresearchgate.net The sequence is initiated by a [3+2] annulation, which forms a spiro pyrazoline intermediate. nih.govresearchgate.net This is followed by an unexpected and highly useful cascade event: a nucleophilic ring-opening of the spiro intermediate by water. nih.gov The final step involves the copper-catalyzed aerobic oxidation of the resulting dihydropyrazole to afford the aromatic pyrazole core, yielding the final pyrazolyl butanoic acid product. researchgate.net This protocol is valued for its use of inexpensive and environmentally friendly catalysts and oxidants, as well as its ability to assemble complex scaffolds in a single operation. nih.gov

StepReaction TypeIntermediatesKey Features
1Nucleophilic AdditionHydrazone adds to dienoneCatalyzed by Lewis acidic Cu(II)
2[3+2] AnnulationSpiro PyrazolineForms the initial five-membered ring
3Nucleophilic Ring OpeningDihydropyrazole DerivativeWater acts as the nucleophile, cleaving a C-C bond
4Aerobic OxidationFinal Pyrazole ProductAromatization of the pyrazole ring

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of pyrazole-containing butanoic acids is essential for pharmaceutical applications, where biological activity is often dependent on the precise three-dimensional arrangement of atoms. This requires advanced synthetic methods that can control the formation of chiral centers.

Diastereoselective Routes to Butanoic Acid Derivatives with Pyrazole Moieties

Diastereoselective synthesis aims to produce a specific diastereomer from a molecule with multiple stereocenters. One powerful strategy involves asymmetric catalysis. For instance, a diastereoselective route has been developed for a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, a strategy applicable to pyrazole-containing analogues. researchgate.net This approach utilizes a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a crotonate ester. researchgate.net The use of a chiral phosphine (B1218219) ligand, such as (R)-BINAP, effectively controls the stereochemical outcome of the reaction, leading to the formation of the desired (S) absolute configuration in the major product. researchgate.net Another approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, to direct the stereoselective addition of a nucleophile to an imine, establishing a chiral center that is maintained through subsequent synthetic steps. nih.gov

Applications of Asymmetric Catalysis in Pyrazole-Butanoic Acid Synthesis

Asymmetric catalysis is a cornerstone of modern stereoselective synthesis, enabling the production of enantiomerically enriched compounds. rwth-aachen.dersc.org In the context of pyrazole-butanoic acid synthesis, chiral catalysts are employed to create the stereocenter at the C3 position of the butanoic acid chain.

Transition metal catalysts, particularly those based on rhodium, paired with chiral ligands like BINAP, have proven effective in catalyzing asymmetric conjugate additions to α,β-unsaturated esters. researchgate.net This method establishes the chiral center with high enantioselectivity. researchgate.net Organocatalysis also presents a powerful alternative. rwth-aachen.de Chiral amines or squaramide-based catalysts can activate substrates and facilitate enantioselective Michael additions, which are fundamental for constructing the chiral butanoic acid side chain. rwth-aachen.de

Catalyst SystemReaction TypeKey Feature
Rhodium / (R)-BINAPAsymmetric 1,4-Addition (Conjugate Addition)Forms a C-C bond at the β-position of an unsaturated ester with high enantioselectivity. researchgate.net
Chiral SquaramideEnantioselective Michael AdditionOrganocatalytic approach that activates substrates through hydrogen bonding. rwth-aachen.de
tert-ButanesulfinamideChiral AuxiliaryDirects stereoselective nucleophilic addition to an imine precursor. nih.gov

Stereoretentive Transformations in the Construction of Chiral Pyrazole Systems

A particularly elegant strategy in stereoselective synthesis involves stereoretentive transformations, where the chirality of a starting material is directly transferred to the product without loss of stereochemical information. A notable example for the synthesis of chiral pyrazoles involves a cascade reaction sequence that concludes with a stereoretentive rwth-aachen.deuniovi.es-sigmatropic rearrangement. uniovi.esnih.gov

This process begins with the reaction between a terminal alkyne and an α-chiral tosylhydrazone. nih.gov The reaction proceeds through several steps: decomposition of the hydrazone to a diazo compound, a 1,3-dipolar cycloaddition between the diazo compound and the alkyne, and finally, a rwth-aachen.deuniovi.es-sigmatropic rearrangement. nih.gov In this final, crucial step, the chiral group migrates from its initial position to a nitrogen atom of the newly formed pyrazole ring with complete retention of its original stereochemistry. uniovi.es Such stereoretentive sigmatropic rearrangements are rare and provide a powerful method for synthesizing chiral pyrazoles where the stereogenic center is directly attached to a nitrogen atom. uniovi.esnih.gov

Spectroscopic and Advanced Analytical Characterization of 3 1 Methyl 1h Pyrazol 4 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid in a suitable deuterated solvent, such as CDCl₃, is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The protons of the butanoic acid chain are anticipated to show characteristic splitting patterns. The proton on the chiral center (C3) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) (C2) and methyl (C4) protons. The C2 methylene protons would be diastereotopic and thus expected to appear as a complex multiplet. The terminal methyl group protons would likely be a doublet, coupling with the C3 proton.

On the pyrazole (B372694) ring, two distinct aromatic proton signals are expected. The proton at the C3 position and the proton at the C5 position of the pyrazole ring would appear as singlets, with their chemical shifts influenced by the electronic nature of the heterocyclic ring. The N-methyl group protons would also present as a sharp singlet. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically between 10-12 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
COOH 10.0 - 12.0 broad singlet -
H-3 (pyrazole) ~7.5 singlet -
H-5 (pyrazole) ~7.3 singlet -
N-CH₃ ~3.8 singlet -
CH (butanoic acid) 2.8 - 3.2 multiplet -
CH₂ (butanoic acid) 2.4 - 2.7 multiplet -

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is anticipated to have the most downfield chemical shift, typically in the range of 170-185 ppm. The carbons of the pyrazole ring will have chemical shifts characteristic of heterocyclic aromatic systems. The C4 carbon of the pyrazole ring, being substituted, will have a different chemical shift compared to the C3 and C5 carbons. The N-methyl carbon will appear as a distinct signal in the aliphatic region. The carbons of the butanoic acid side chain (the chiral methine, the methylene, and the methyl group) will also have characteristic chemical shifts in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 175 - 180
C-4 (Pyrazole) 138 - 142
C-5 (Pyrazole) 128 - 132
C-3 (Pyrazole) 118 - 122
N-CH₃ 35 - 40
CH (Butanoic Acid) 30 - 35
CH₂ (Butanoic Acid) 40 - 45

Note: Predicted values are based on typical chemical shifts for similar structural motifs. docbrown.info

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is expected to show correlations between the protons of the butanoic acid side chain: the CH proton with the adjacent CH₂ and CH₃ protons. This would confirm the butanoic acid fragment.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates protons with the carbons to which they are directly attached. This experiment would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra, respectively. For instance, the signal for the N-CH₃ protons would correlate with the N-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for connecting different fragments of a molecule. In the case of this compound, HMBC would be crucial for confirming the attachment of the butanoic acid side chain to the C4 position of the pyrazole ring. Correlations would be expected between the CH proton of the butanoic acid chain and the C3, C4, and C5 carbons of the pyrazole ring. Similarly, correlations between the pyrazole ring protons and the carbons of the butanoic acid chain would provide further structural confirmation.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups. The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹.

C-H stretching vibrations from the methyl and methylene groups of the butanoic acid chain, as well as the N-methyl group and the pyrazole ring, are expected in the 2850-3000 cm⁻¹ region. The pyrazole ring itself will exhibit characteristic C=C and C=N stretching vibrations in the fingerprint region (approximately 1400-1600 cm⁻¹). C-N stretching vibrations are also expected in the fingerprint region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid) 2500 - 3300 Strong, Broad
C-H stretch (Aliphatic & Aromatic) 2850 - 3100 Medium to Strong
C=O stretch (Carboxylic Acid) 1700 - 1725 Strong
C=C and C=N stretch (Pyrazole Ring) 1400 - 1600 Medium
C-O stretch (Carboxylic Acid) 1210 - 1320 Medium

Note: Predicted values are based on typical frequencies for the respective functional groups. ucalgary.ca

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in IR, non-polar or less polar bonds often produce strong signals in Raman spectroscopy.

In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the pyrazole ring are expected to be prominent. The C-H stretching vibrations will also be visible. The C=O stretch of the carboxylic acid, while strong in the IR, may be weaker in the Raman spectrum. The C-C backbone stretching vibrations of the butanoic acid chain would also be observable. The combination of FT-IR and FT-Raman data provides a more complete vibrational profile of the molecule.

Table 4: Predicted FT-Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
C-H stretch (Aliphatic & Aromatic) 2850 - 3100 Strong
C=C and C=N stretch (Pyrazole Ring) 1400 - 1600 Strong
C-C stretch (Backbone) 800 - 1200 Medium

Note: Predicted values are based on typical Raman shifts for similar structural motifs. spectrabase.com

X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Crystal Packing

As of the current literature review, publicly accessible X-ray diffraction data for this compound is not available. While crystallographic studies have been conducted on other compounds containing a pyrazole moiety, direct experimental data on the single-crystal X-ray structure of the title compound has not been reported. mdpi.comcardiff.ac.ukmdpi.commdpi.com

Such a study, were it to be conducted, would provide invaluable information regarding the molecule's three-dimensional conformation in the solid state. Key parameters that would be determined include the crystal system, space group, unit cell dimensions, and the precise bond lengths and angles within the molecule. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which govern the supramolecular architecture. This empirical data remains a crucial requirement for a complete understanding of the compound's solid-state properties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. While detailed experimental fragmentation data for this compound is not extensively documented in peer-reviewed literature, predictive data for its mass spectrometric behavior is available. uni.lu

The monoisotopic mass of this compound (C₈H₁₂N₂O₂) is calculated to be 168.08987 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak corresponding to this mass with high accuracy, typically within a few parts per million (ppm).

In addition to the molecular ion, mass spectrometry also provides information on the fragmentation pattern of the molecule, which can aid in structural confirmation. Predicted values for various adducts of the molecule have been calculated and are presented in the table below. uni.lu These predictions suggest the likely ions that would be observed in an HRMS experiment under different ionization conditions (e.g., electrospray ionization in positive or negative mode). For instance, the protonated molecule [M+H]⁺ is predicted to have an m/z of 169.09715. uni.lu The fragmentation of butanoic acid and its derivatives often involves characteristic losses, such as the loss of a water molecule or cleavage at the carboxylic acid group. docbrown.info

Adductm/z (Predicted)
[M+H]⁺169.09715
[M+Na]⁺191.07909
[M-H]⁻167.08259
[M+NH₄]⁺186.12369
[M+K]⁺207.05303
[M+H-H₂O]⁺151.08713

This table presents predicted m/z values for various adducts of this compound. uni.lu Experimental verification is required to confirm these values and elucidate the full fragmentation pathway.

Computational and Theoretical Investigations of 3 1 Methyl 1h Pyrazol 4 Yl Butanoic Acid

Density Functional Theory (DFT) Studies for Ground State Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. aip.orgresearchgate.net It is widely applied to predict the properties of pyrazole (B372694) derivatives, including their optimized geometry and electronic characteristics. nih.goviaea.org

The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the global minimum on the potential energy surface.

Studies on similar pyrazole carboxylic acids have shown that the pyrazole ring itself is planar. uomphysics.net The butanoic acid side chain, however, would have several rotatable bonds, leading to various possible conformers. The energetic stability of these conformers would be compared to identify the most probable ground-state structure. The stability of pyrazole derivatives is often correlated with their electronic properties, such as the HOMO-LUMO energy gap. nih.gov

Table 1: Predicted Bond Lengths and Angles for Key Structural Features of this compound (based on analogous compounds)

ParameterPredicted Value Range
Bond Lengths (Å)
N1-N2 (pyrazole)1.33 - 1.36
C4-C(butanoic)1.48 - 1.52
C=O (carboxyl)1.20 - 1.22
O-H (carboxyl)0.96 - 0.98
**Bond Angles (°) **
C5-N1-N2 (pyrazole)111 - 113
N1-C5-C4 (pyrazole)106 - 108
C(pyrazole)-C(side chain)-C110 - 114

Note: These are representative values based on DFT studies of various pyrazole derivatives and may vary for the specific title compound.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.govjcsp.org.pk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net For pyrazole derivatives, the HOMO is typically distributed over the electron-rich regions of the pyrazole ring and any electron-donating substituents, while the LUMO is often localized on the pyrazole ring and any electron-withdrawing groups. jcsp.org.pk In this compound, the HOMO would likely be centered on the pyrazole ring, while the LUMO might have significant contributions from the carboxylic acid group.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies of Pyrazole Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Pyz-1-6.150-1.0325.118
Pyz-2-6.102-0.9375.166
Pyrazole-carboxamide 4-5.44-1.214.23
Pyrazole-carboxamide 5-5.56-1.244.32

Data sourced from studies on 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) nih.gov, and other pyrazole-carboxamides jcsp.org.pk.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule, revealing charge transfer and intramolecular interactions. nih.gov This analysis helps in understanding the stabilization energies associated with electron delocalization from occupied donor NBOs to unoccupied acceptor NBOs.

For a molecule like this compound, NBO analysis would likely show significant negative charges on the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group, reflecting their high electronegativity. aip.org The analysis would also quantify the hyperconjugative interactions that contribute to the molecule's stability, such as interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. aip.orgresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and the pyridine-like nitrogen (N2) of the pyrazole ring. researchgate.net The most positive potential (blue) would likely be located around the acidic hydrogen of the carboxyl group and the hydrogen atoms attached to the ring carbons. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. eurasianjournals.comnih.gov An MD simulation would provide insights into the conformational flexibility of the butanoic acid side chain of this compound. By simulating the molecule's behavior in a solvent (such as water) at a given temperature, one can explore its accessible conformations and the energetic barriers between them. nih.govtandfonline.com This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. nih.gov

Prediction of Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. nih.govnih.gov These descriptors provide a quantitative measure of various aspects of a molecule's reactivity.

Table 3: Global Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the energy lowering upon accepting electrons.
Chemical Potential (μ)μ = -(I + A) / 2The escaping tendency of electrons from a system.

These descriptors are derived from the energies of the frontier molecular orbitals and provide a framework for comparing the reactivity of different molecules. nih.govnih.gov

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atoms or regions within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netnih.gov For the title compound, these calculations would likely identify the nitrogen atoms and the C4 position of the pyrazole ring as key sites for electrophilic interactions. chemicalbook.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available research, the principles of QSAR have been widely applied to structurally related pyrazole derivatives, particularly in the development of fungicides and other biologically active agents. These studies provide a framework for understanding how the structural features of pyrazole-containing molecules can be quantitatively correlated with their biological functions.

Research into pyrazole-4-carboxamides, for instance, has utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to investigate their fungicidal activity against various plant pathogens. researchgate.net In these models, the steric and electrostatic fields of the molecules are correlated with their inhibitory activity. For a series of pyrazole-4-acetohydrazide derivatives, reliable CoMFA and Comparative Molecular Similarity Index Analysis (CoMSIA) models were developed to explore the effects of substituent steric, electrostatic, hydrophobic, and hydrogen-bond fields on their structure-activity relationships. acs.org

In a typical QSAR study of related pyrazole carboxamide fungicides, a series of analogues is synthesized and their biological activity, such as the half-maximal effective concentration (EC50), is determined. researchgate.net These experimental values are then used as the dependent variables in the QSAR model. The independent variables are molecular descriptors that quantify various aspects of the compounds' structures, including electronic, steric, and hydrophobic properties.

For example, a 3D-QSAR analysis was conducted on a series of nopol-derived pyrazole derivatives for their inhibitory activity against Puccinia pyri. The resulting CoMFA model demonstrated a strong correlation between the molecular fields and the observed activity, with a high coefficient of determination (r²) of 0.961 and a good predictive ability (q²) of 0.613. researchgate.net Such models can generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity.

The insights gained from QSAR studies on related pyrazole compounds are valuable for the rational design of new derivatives with improved potency and selectivity. By understanding the quantitative impact of different structural modifications, medicinal and agricultural chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the discovery and development of new therapeutic agents and crop protection chemicals. nih.govnih.gov

Chemical Reactivity and Transformation Pathways of 3 1 Methyl 1h Pyrazol 4 Yl Butanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The butanoic acid side chain is the primary site for transformations involving the carboxyl group, including esterification, amidation, and decarboxylation.

The conversion of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid to its corresponding esters can be readily achieved through various standard esterification methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comathabascau.ca This is a reversible equilibrium-driven process, and to favor the formation of the ester, an excess of the alcohol is often used, or the water produced during the reaction is removed. masterorganicchemistry.comathabascau.ca

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com The reactivity in Fischer esterification can be influenced by steric hindrance around the carboxylic acid group; however, the structure of this compound does not present significant steric impediments. researchgate.net

Alternative methods for ester synthesis include the reaction of the carboxylate salt with an alkyl halide. athabascau.ca

Table 1: Examples of Esterification Reactions

Product Name Alcohol Reagent Catalyst
Methyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate Methanol H₂SO₄
Ethyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate Ethanol H₂SO₄
Benzyl 3-(1-methyl-1H-pyrazol-4-yl)butanoate Benzyl alcohol H₂SO₄

The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction between the carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first.

A common method is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride, by treating it with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the amide. Another widely used approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the direct formation of the amide bond from the carboxylic acid and amine under milder conditions. The synthesis of various pyrazole (B372694) carboxamides is a well-established field, often driven by their biological activities. researchgate.netwikipedia.org

Table 2: Examples of Amidation Reactions

Product Name Amine Reagent Activation/Coupling Method
N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)butanamide Methylamine SOCl₂ followed by amine addition
N-Phenyl-3-(1-methyl-1H-pyrazol-4-yl)butanamide Aniline EDC Coupling
3-(1-methyl-1H-pyrazol-4-yl)-1-(pyrrolidin-1-yl)butan-1-one Pyrrolidine DCC Coupling

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is not a spontaneous reaction for simple alkanoic acids and typically requires harsh conditions. However, for certain carboxylic acids, including some heteroaromatic carboxylic acids, this reaction can be facilitated.

The decarboxylation of pyrazole-4-carboxylic acids has been achieved under specific conditions, often requiring high temperatures and the presence of a metal catalyst, such as copper or a copper salt (e.g., Cu₂O) in a high-boiling solvent like quinoline. google.com For instance, the copper-catalyzed protodecarboxylation of pyrazole carboxylic acids has been described, although sometimes under harsh conditions like microwave irradiation at 200 °C. google.com The reaction proceeds by replacing the carboxylic acid group with a hydrogen atom. The volatility of the resulting product can make isolation challenging. google.com

Reactions of the 1-Methyl-1H-pyrazole-4-yl Ring System

The 1-methyl-1H-pyrazole ring is an aromatic system and can undergo substitution reactions. Its reactivity is influenced by the nitrogen atoms and the substituents on the ring.

The pyrazole ring is considered an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution (EAS). wikipedia.org Such reactions typically proceed via a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In the pyrazole ring, the C-4 position is the most electron-rich and therefore the most reactive towards electrophiles. researchgate.netscribd.com However, in this compound, this position is already substituted. The directing influence of the existing substituents must therefore be considered. The N-methyl group is an activating group, while the C-4 alkyl substituent is a weakly activating group. Electrophilic attack would be directed to the available positions on the ring, primarily the C-5 and C-3 positions. Common EAS reactions include nitration, halogenation, and sulfonation. wikipedia.orgscribd.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Potential Product(s)
Nitration HNO₃ / H₂SO₄ 3-(1-Methyl-5-nitro-1H-pyrazol-4-yl)butanoic acid
Bromination Br₂ / FeBr₃ 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)butanoic acid
Sulfonation Fuming H₂SO₄ 1-Methyl-4-(1-carboxypropyl)-1H-pyrazole-5-sulfonic acid
Vilsmeier-Haack POCl₃ / DMF 5-Formyl-1-methyl-4-(1-carboxypropyl)-1H-pyrazole

Nucleophilic aromatic substitution on the pyrazole ring is generally less favorable than electrophilic substitution. The electron-rich nature of the ring system makes it resistant to attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) on the ring to activate it towards nucleophilic attack. mathnet.ru The C-3 and C-5 positions are deactivated by the adjacent electronegative nitrogen atoms, making them more susceptible to nucleophilic attack if a suitable leaving group is present. researchgate.net

In the case of 1-methyl-3,4,5-trinitro-1H-pyrazole, nucleophilic substitution occurs regiospecifically at the C-5 position. mathnet.ru For this compound, which lacks strong electron-withdrawing groups, nucleophilic substitution on the pyrazole ring is not an expected pathway under normal reaction conditions.

Alkylation and Acylation at Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms, N1 and N2. In this compound, the N1 position is already substituted with a methyl group. The N2 nitrogen, being a pyridine-like nitrogen, possesses a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, making it nucleophilic and susceptible to electrophilic attack.

Alkylation:

N-alkylation of pyrazoles is a well-established transformation, typically proceeding under basic conditions to deprotonate the N-H group, followed by reaction with an alkyl halide. semanticscholar.org However, in the case of 1-substituted pyrazoles like the compound , alkylation at the N2 position leads to the formation of a quaternary pyrazolium (B1228807) salt. This reaction generally requires a potent alkylating agent, such as a trialkyloxonium salt (e.g., Meerwein's salt) or a "hard" alkylating agent like methyl triflate or methyl iodide.

The general mechanism for N2-alkylation of a 1-substituted pyrazole is depicted below:

While specific studies on the alkylation of this compound are not extensively documented, analogous reactions with other 1-substituted pyrazoles suggest that the reaction would proceed at the N2 position. For instance, the acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates has been reported as a viable method, offering an alternative to traditional methods that require strong bases or high temperatures. semanticscholar.orgmdpi.com

Acylation:

Similarly, acylation of 1-substituted pyrazoles at the N2 position can occur with acylating agents like acyl chlorides or anhydrides, typically in the presence of a Lewis acid catalyst to activate the electrophile. This results in the formation of an N-acylpyrazolium salt. These salts are often highly reactive intermediates.

Reaction TypeReagent ClassProduct
N2-AlkylationAlkyl halides, Triflates1-methyl-2-alkyl-4-(2-carboxypropyl)pyrazolium salt
N2-AcylationAcyl chlorides, Anhydrides1-methyl-2-acyl-4-(2-carboxypropyl)pyrazolium salt

This table presents the expected products from the alkylation and acylation of this compound at the N2 position based on the general reactivity of 1-substituted pyrazoles.

Proton Transfer Equilibria and Tautomerism of the Pyrazole Moiety

Prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where a proton can migrate between the two ring nitrogen atoms. nih.gov However, in this compound, the N1 position is blocked by a methyl group, which prevents annular tautomerism.

Therefore, the pyrazole ring in this specific compound exists in a fixed tautomeric form. Proton transfer equilibria would primarily involve the carboxylic acid group and potentially the N2 atom under strongly acidic conditions.

Under physiological conditions, the butanoic acid side chain will exist in equilibrium between its protonated (carboxylic acid) and deprotonated (carboxylate) forms. The pKa of the carboxylic acid is influenced by the electronic properties of the pyrazole ring.

In a strongly acidic medium, the N2 atom of the pyrazole ring can be protonated to form a pyrazolium cation. The equilibrium for this process is dependent on the pKa of the conjugate acid of the pyrazole.

While annular tautomerism is absent, the potential for other forms of tautomerism, such as keto-enol tautomerism, could be considered if substituents on the pyrazole ring were to allow for it, though this is not the case for the parent compound. Studies on substituted pyrazoles have shown that the tautomeric equilibrium is influenced by the nature and position of substituents, the solvent, concentration, and temperature. fu-berlin.de For instance, in 3(5)-phenylpyrazoles, the 3-phenyl tautomer is generally favored in solution and in the solid state. fu-berlin.de

Cascade Reactions and Sigmatropic Rearrangements in Pyrazole Chemistry

Cascade Reactions:

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools that allow for the formation of complex molecules from simple starting materials in a single operation, minimizing purification steps and improving efficiency. A notable example that leads to the formation of a similar structural motif is the copper(II)-catalyzed [3+2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones. rsc.orgnih.gov This process has been utilized to synthesize 4-(pyrazol-4-yl)butanoic acid derivatives. rsc.orgnih.govresearchgate.netresearchgate.net

The proposed mechanism for this cascade reaction involves several key steps:

Nucleophilic addition of the hydrazone to the dienone.

A [3+2] annulation to form a spiro pyrazoline intermediate.

Nucleophilic ring opening of the spiro intermediate by water.

Copper-catalyzed aerobic oxidation to yield the final pyrazole butanoic acid derivative. nih.gov

A representative scheme for the synthesis of 4-(pyrazol-4-yl) butanoic acid derivatives via this cascade reaction is shown below:

Reactant 1Reactant 2CatalystProduct
Aldehyde hydrazone2,5-dibenzylidene cyclopentan-1-oneCuCl₂·2H₂O4-(pyrazol-4-yl) butanoic acid derivative

This table summarizes the key components of the cascade reaction for the synthesis of 4-(pyrazol-4-yl) butanoic acid derivatives, which are structurally related to this compound.

Sigmatropic Rearrangements:

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. libretexts.orguh.edu The most common examples in organic chemistry include the rsc.orgrsc.org-Cope and Claisen rearrangements. While pyrazole moieties can be involved in various rearrangements, specific examples of sigmatropic rearrangements involving the core structure of this compound are not well-documented in the literature.

Theoretically, for a sigmatropic rearrangement to occur, the molecule must possess a suitable conjugated system that allows for the concerted movement of electrons. The 1-methyl-1H-pyrazole ring is aromatic, and its π-system could potentially participate in such a reaction if appropriately substituted. For instance, a rsc.orgrsc.org sigmatropic rearrangement could be envisioned if an allyl group were attached to a heteroatom on the pyrazole ring or an adjacent carbon. However, in the case of this compound, the substitution pattern does not lend itself readily to common sigmatropic rearrangements.

While direct involvement of the pyrazole ring in a sigmatropic shift is not apparent for this specific compound, it is worth noting that pyrazole derivatives can be synthesized via reactions that involve sigmatropic rearrangements as key steps. For example, rsc.orgrsc.org sigmatropic rearrangements of N-propargyl hydrazones have been used as a route to synthesize substituted pyrazoles. researchgate.net

Applications in Advanced Organic Synthesis and Material Sciences

3-(1-methyl-1H-pyrazol-4-yl)butanoic acid as a Key Building Block for Complex Molecules

The presence of a carboxylic acid group and a functionalizable pyrazole (B372694) ring makes this compound an ideal starting material for the synthesis of more intricate molecular architectures.

Synthesis of Libraries of Functionalized Pyrazole Derivatives

The butanoic acid portion of the molecule provides a convenient handle for the generation of diverse compound libraries through well-established amide coupling reactions. luxembourg-bio.comresearchgate.netrsc.org By reacting this compound with a wide array of primary and secondary amines, a library of corresponding amides can be readily synthesized. This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where the systematic modification of a lead compound's structure helps in identifying key features responsible for its biological activity.

The general scheme for such a library synthesis would involve the activation of the carboxylic acid, followed by nucleophilic attack by an amine. A variety of modern coupling reagents can facilitate this transformation efficiently under mild conditions. luxembourg-bio.com

Table 1: Potential Amine Building Blocks for Library Synthesis

Amine TypeExamplesResulting Functional Group
AlkylaminesEthylamine, IsopropylamineN-alkyl amide
ArylaminesAniline, 4-FluoroanilineN-aryl amide
Heterocyclic aminesPiperidine, MorpholineN-heterocyclic amide
Amino acidsGlycine methyl ester, Alanine ethyl esterPeptide-like linkage

This strategy allows for the introduction of a wide range of chemical functionalities, enabling the exploration of a broad chemical space to identify compounds with desired properties. rsc.org

Precursors for Nitrogen-Containing Heterocyclic Systems in Medicinal Chemistry

The pyrazole ring, particularly when appropriately substituted, serves as a versatile precursor for the synthesis of fused nitrogen-containing heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry. ekb.eg The butanoic acid side chain can be strategically modified or involved in cyclization reactions to construct these bicyclic systems.

Two prominent examples of such heterocyclic systems that could potentially be synthesized from derivatives of this compound are pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyridines.

Pyrazolo[3,4-d]pyrimidines: These compounds are known to exhibit a wide range of biological activities. ekb.egnih.govnih.gov The synthesis of a pyrazolo[3,4-d]pyrimidine core often involves the cyclization of a 5-aminopyrazole-4-carboxylic acid derivative. nih.govresearchgate.net By introducing an amino group at the C5 position of the pyrazole ring of the title compound, and subsequent intramolecular cyclization or condensation with a suitable one-carbon synthon, the pyrazolo[3,4-d]pyrimidine scaffold can be constructed.

Pyrazolo[1,5-a]pyridines: This class of compounds has also garnered significant interest in medicinal chemistry. nih.govacs.org One common synthetic route to pyrazolo[1,5-a]pyridines involves the reaction of a 3-amino-pyrazole derivative with a 1,3-dicarbonyl compound. researchgate.netresearchgate.net While the butanoic acid side chain of the title compound is not directly involved in this specific cyclization, the pyrazole core itself is the key building block. Functionalization of the pyrazole ring of this compound could provide the necessary precursors for such transformations.

Role in Ligand Design for Coordination Chemistry and Supramolecular Assemblies

The pyrazole moiety is a well-established ligand in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs for metal coordination. The combination of the pyrazole ring and the carboxylic acid group in this compound makes it a bifunctional ligand with significant potential in the design of metal complexes and supramolecular structures.

The Pyrazole Ring as a Potential Coordination Site for Metal Ions

The pyrazole ring can coordinate to a metal ion in several ways. The pyridine-like nitrogen atom (N2) is the primary site of coordination. Depending on the reaction conditions and the nature of the metal ion, the pyrazole can act as a monodentate ligand. Furthermore, the carboxylate group of the butanoic acid side chain can also participate in coordination, allowing the entire molecule to act as a bidentate or even a bridging ligand, connecting multiple metal centers. acs.orgunipd.it

Synthesis of Metal Complexes with Pyrazole-Containing Ligands

The synthesis of metal complexes using pyrazole-based ligands is a mature field of study. acs.orgunipd.it A study on the closely related compound, 3-methyl-1H-pyrazole-4-carboxylic acid, demonstrated its ability to form mononuclear and polynuclear coordination polymers with cadmium(II) and cobalt(II) ions. In these structures, the pyrazole nitrogen and the carboxylate oxygen atoms coordinate to the metal centers, showcasing the versatile binding modes of this ligand scaffold.

Based on this precedent, it is highly probable that this compound can form a variety of metal complexes. The general approach to synthesizing such complexes involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system.

Table 2: Potential Metal Ions for Complexation

Metal IonPotential GeometryPotential Application
Copper(II)Square planar, OctahedralCatalysis, Antimicrobial agents
Zinc(II)Tetrahedral, OctahedralLuminescent materials, Sensors
Cadmium(II)OctahedralCoordination polymers
Platinum(II)Square planarLuminescent materials, Anticancer agents
Lanthanides (e.g., Eu³⁺, Tb³⁺)VariousLuminescent probes, OLEDs

The resulting metal complexes can exhibit interesting magnetic, electronic, and photophysical properties, depending on the choice of the metal ion and the coordination environment. acs.orgmdpi.comnih.gov

Potential Contributions to Material Science Due to Unique Structural Features

The unique structural features of this compound, namely the rigid, aromatic pyrazole ring and the flexible butanoic acid linker, make it a promising candidate for the development of advanced materials.

The bifunctional nature of the molecule allows it to act as a linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. dntb.gov.uaresearchgate.netresearchgate.netdigitellinc.com MOFs are a class of porous materials with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The pyrazole-4-carboxylic acid motif is a known building block for the construction of robust MOFs. dntb.gov.uaresearchgate.netresearchgate.net The butanoic acid chain in the title compound could introduce greater flexibility into the framework compared to a simple carboxylic acid, potentially leading to materials with interesting dynamic properties.

Furthermore, the incorporation of pyrazole-containing ligands into coordination polymers can lead to materials with interesting photoluminescent properties. acs.orgmdpi.comnih.govmdpi.comrsc.org The pyrazole ring can act as an antenna, absorbing light and transferring the energy to the metal center, which then emits light of a specific wavelength. This "antenna effect" is particularly relevant for lanthanide-based complexes, which are known for their sharp and long-lived emission, making them suitable for applications in lighting, displays, and sensors. mdpi.com

Finally, the carboxylic acid functionality opens up the possibility of incorporating this molecule into polymers. researchgate.net Through polymerization reactions, such as polyesterification, the pyrazole unit can be integrated into a polymer backbone. The resulting materials could exhibit enhanced thermal stability or unique optical properties due to the presence of the pyrazole moiety. mdpi.comresearchgate.netresearchgate.net

Future Research Directions and Perspectives for 3 1 Methyl 1h Pyrazol 4 Yl Butanoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. nih.gov For 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid, future synthetic strategies will likely prioritize eco-friendly methodologies that are not only high-yielding but also operationally simple and atom-economical. nih.gov Key areas of development include multicomponent reactions (MCRs), the use of green solvents, and the application of alternative energy sources.

MCRs offer a powerful approach to streamline the synthesis of complex molecules like pyrazole (B372694) derivatives in a single step, which aligns with the principles of green chemistry by reducing waste and energy consumption. mdpi.comnih.gov Researchers are exploring novel MCRs that could enable the rapid assembly of the this compound scaffold from simple precursors. mdpi.com

The replacement of hazardous organic solvents with environmentally benign alternatives is another critical aspect of sustainable synthesis. benthamdirect.com Water, ethanol, and ionic liquids are being investigated as viable reaction media for the synthesis of pyrazole derivatives. nih.govacs.org Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an even more environmentally friendly approach that can lead to faster reaction times and easier product purification. tandfonline.com

Furthermore, the use of renewable energy sources such as microwave and ultrasonic irradiation is gaining traction. nih.govbenthamdirect.com These techniques can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.gov The development of recyclable catalysts, including nano-catalysts, is also a promising avenue for creating more sustainable synthetic protocols for pyrazole-based compounds. mdpi.com

Synthetic StrategyKey AdvantagesRelevant Research Areas
Multicomponent Reactions (MCRs) Atom economy, step economy, reduced waste. nih.govDevelopment of novel one-pot syntheses. mdpi.com
Green Solvents Reduced environmental impact, improved safety. benthamdirect.comUse of water, ethanol, and ionic liquids. nih.govacs.org
Solvent-Free Conditions Faster reactions, less energy, easier purification. tandfonline.comReactions under neat conditions.
Alternative Energy Sources Accelerated reaction rates, higher yields.Microwave-assisted and ultrasound-assisted synthesis. nih.gov
Recyclable Catalysts Reduced catalyst waste, cost-effectiveness.Application of nano-catalysts and solid-supported catalysts. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry represents a paradigm shift in the synthesis of organic molecules, offering enhanced control over reaction parameters, improved safety, and seamless scalability. nih.govresearchgate.net For this compound, integrating its synthesis into continuous-flow systems could provide significant advantages over traditional batch processing. mdpi.com

Flow reactors allow for precise control over temperature, pressure, and reaction time, leading to improved yields and selectivities. researchgate.net The enclosed nature of these systems also enhances safety, particularly when dealing with hazardous reagents or intermediates. nih.gov Several studies have demonstrated the successful application of flow chemistry to the synthesis of pyrazole derivatives, highlighting its potential for producing these compounds more efficiently and safely. mdpi.comrsc.orggalchimia.com

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new synthetic routes. These platforms enable high-throughput screening of reaction conditions, allowing chemists to rapidly identify the optimal parameters for the synthesis of this compound. The integration of in-line analysis techniques can provide real-time data on reaction progress, facilitating rapid process optimization. galchimia.com

TechnologyBenefits for SynthesisFuture Outlook
Flow Chemistry Enhanced control, improved safety, scalability. nih.govresearchgate.netDevelopment of dedicated flow processes for pyrazole butanoic acids.
Automated Synthesis High-throughput screening, rapid optimization.Integration with AI for predictive synthesis.
In-line Analysis Real-time monitoring, faster process development. galchimia.comImplementation of advanced spectroscopic techniques in flow.

Advanced Computational Modeling for Predicting Novel Reactivity and Interactions

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering profound insights into the structural and electronic properties of molecules. eurasianjournals.com For this compound, advanced computational modeling can be leveraged to predict its reactivity, understand its interactions with biological targets, and guide the design of new derivatives with desired properties. eurasianjournals.com

Quantum mechanical methods, particularly Density Functional Theory (DFT), can provide detailed information about the electronic structure, molecular orbitals (HOMO-LUMO gap), and reactivity descriptors of the molecule. eurasianjournals.comresearchgate.net This information is crucial for predicting how the molecule will behave in different chemical environments and for identifying the most reactive sites for functionalization. tandfonline.comnih.gov

Molecular docking and molecular dynamics simulations are powerful techniques for studying the interactions of this compound with proteins and other biological macromolecules. eurasianjournals.com These simulations can predict the binding modes and affinities of the compound, providing a rational basis for the design of more potent and selective therapeutic agents. eurasianjournals.com Early computational studies on similar pyrazole derivatives have already demonstrated the feasibility of using these methods to understand their binding interactions. nih.gov

The future of computational modeling in this area lies in the integration of multi-scale modeling approaches and the use of machine learning algorithms to analyze large datasets and predict the properties of novel pyrazole derivatives with greater accuracy and speed. eurasianjournals.com

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT) Electronic structure analysis. eurasianjournals.comReactivity prediction, identification of active sites. tandfonline.comnih.gov
Molecular Docking Predicting binding modes. eurasianjournals.comUnderstanding protein-ligand interactions. eurasianjournals.com
Molecular Dynamics (MD) Simulating molecular motion. eurasianjournals.comAssessing conformational stability and binding affinity.
Machine Learning Predictive modeling. eurasianjournals.comAccelerating the discovery of new derivatives with desired properties.

Exploration of Undiscovered Transformation Pathways and Derivatization Opportunities

The pyrazole ring and the butanoic acid side chain of this compound offer multiple sites for chemical modification, opening up a vast chemical space for the creation of novel derivatives. Future research will likely focus on exploring new transformation pathways to functionalize this scaffold in innovative ways. nih.gov

The carboxylic acid group of the butanoic acid side chain is a versatile functional handle that can be readily converted into a wide range of other functional groups, such as esters, amides, and nitriles. researchgate.netdergipark.org.trnih.gov These derivatizations can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability.

Furthermore, the exploration of novel cycloaddition reactions and ring transformation strategies could lead to the synthesis of entirely new heterocyclic systems based on the this compound core. orientjchem.orgtandfonline.com The discovery of new catalytic systems will be crucial for unlocking these previously inaccessible transformation pathways. organic-chemistry.org

Synergistic Research with Other Interdisciplinary Fields Beyond Biomedical Applications

While the primary focus of research on pyrazole derivatives has been in the biomedical field, their unique chemical and physical properties make them attractive candidates for a wide range of other applications. royal-chem.commdpi.comnih.gov Future research on this compound should actively seek synergistic collaborations with researchers in materials science, agrochemicals, and catalysis. researchgate.net

In materials science , pyrazole-containing compounds have shown promise in the development of conductive polymers, photovoltaic materials, fluorescent dyes, and liquid crystals. royal-chem.comglobalresearchonline.net The specific structure of this compound could be tailored to create new materials with unique optical or electronic properties.

In the agrochemical sector, many commercial pesticides and herbicides are based on a pyrazole scaffold. royal-chem.comnih.gov By modifying the structure of this compound, it may be possible to develop new crop protection agents with improved efficacy and environmental profiles. researchgate.net

In the field of catalysis , pyrazole derivatives are used as ligands for transition metal catalysts. nih.gov The nitrogen atoms of the pyrazole ring can coordinate to metal centers, influencing the activity and selectivity of the catalyst. This compound and its derivatives could serve as novel ligands for a variety of catalytic transformations.

By expanding the scope of research beyond its traditional boundaries, the full potential of this compound can be unlocked, leading to innovations across a diverse range of scientific and technological fields.

Q & A

Q. What are the common synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid in academic research?

The synthesis typically involves cyclocondensation of precursors like β-ketoesters or acetoacetate derivatives with hydrazines or phenylhydrazines, followed by hydrolysis of the ester intermediate to yield the carboxylic acid. For example, analogous pyrazolecarboxylic acids have been synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by basic hydrolysis . Reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly influence yield and purity.

Q. Which spectroscopic techniques are employed for structural confirmation of this compound?

A combination of NMR (¹H/¹³C), IR, and mass spectrometry is standard for confirming molecular structure. For crystalline derivatives, single-crystal X-ray diffraction using programs like SHELXL provides definitive structural validation . For example, X-ray analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed bond angles and torsion angles critical for understanding steric effects .

Advanced Research Questions

Q. How can researchers address low yields in the cyclocondensation step during synthesis?

Yield optimization requires systematic parameter screening:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can improve efficiency.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) enhances purity . Contradictory results in yield may arise from trace moisture or impurities in starting materials, necessitating rigorous drying protocols .

Q. How can contradictions between computational (DFT) and experimental spectroscopic data be resolved?

Discrepancies often stem from solvation effects or incomplete basis sets in DFT calculations. To mitigate this:

  • Compare experimental IR/NMR data with multiple computational models (e.g., B3LYP/6-311++G** vs. M06-2X).
  • Include implicit solvent models (e.g., PCM) to account for dielectric environments .
  • Validate computational results against crystallographic data for geometric accuracy .

Q. What strategies improve crystallization of this compound derivatives for X-ray studies?

Crystallization challenges arise from flexible alkyl chains and polar functional groups. Effective approaches include:

  • Solvent screening : Mixed solvents (e.g., DCM/hexane) balance solubility and volatility.
  • Co-crystallization : Use of hydrogen-bond donors (e.g., urea) to stabilize lattice structures.
  • SHELXL refinement : Utilize twinning correction and anisotropic displacement parameters to resolve disorder .

Q. What is the role of this compound in drug design and structure-activity relationship (SAR) studies?

The pyrazole ring acts as a bioisostere for aromatic moieties, enhancing metabolic stability. The carboxylic acid group enables salt formation for improved solubility. SAR studies on analogs (e.g., 4-phenyl-1H-pyrrole-3-carboxylic acid) highlight the importance of substituent position on receptor binding . For example, methyl groups at the pyrazole N1 position reduce steric hindrance in enzyme active sites .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate HPLC purity data with NMR integration and elemental analysis to resolve discrepancies in reported yields .
  • Experimental Design : Use fractional factorial designs to screen reaction parameters (temperature, solvent, stoichiometry) efficiently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.